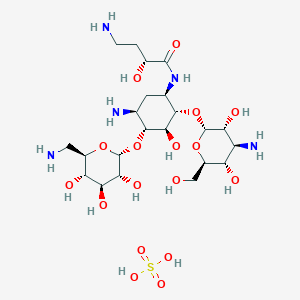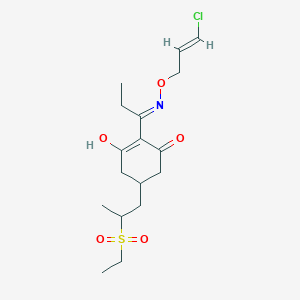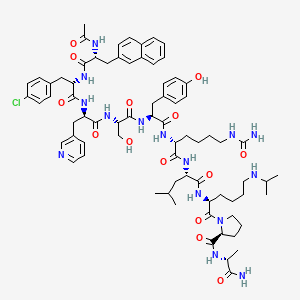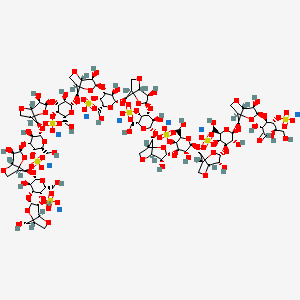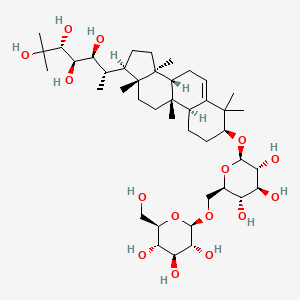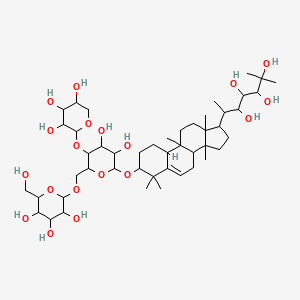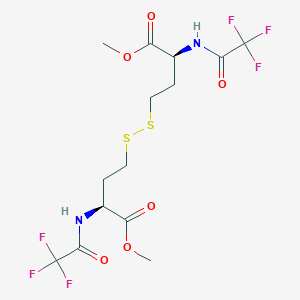![molecular formula C₅¹³CH₈O₆ B1146138 L-[2-13C]ascorbic acid CAS No. 149153-08-2](/img/structure/B1146138.png)
L-[2-13C]ascorbic acid
説明
Synthesis Analysis
The synthesis of L-ascorbic acid has evolved significantly over the years. Initially, the Reichstein-Grüssner process, developed in the early 20th century, was the primary industrial method, involving a complex series of chemical and microbial steps starting from D-sorbitol. Recent advancements have introduced more bio-oxidation steps, utilizing microbes such as Gluconobacter oxydans and Ketogulonicigenium vulgare, to convert D-sorbitol to 2-keto-L-gulonic acid (2KGA), a key intermediate, without the need for chemical rearrangement. These processes highlight the regiospecificity and broad substrate range of the enzymes involved, driven by the isomeric structures carbohydrates adopt in aqueous solutions (Pappenberger & Hohmann, 2014).
Molecular Structure Analysis
L-ascorbic acid's structure has been a subject of extensive study. X-ray analysis and NMR spectroscopy have shed light on its molecular conformation, revealing its ability to adopt various tautomeric structures in solution. This flexibility plays a crucial role in its chemical reactivity and its interactions with other molecules (Nomura, Nakamachi, & Wada, 1982).
Chemical Reactions and Properties
L-ascorbic acid participates in a variety of chemical reactions, primarily as a reducing agent. Its antioxidant properties are exemplified by its ability to quench singlet oxygen in aqueous media, demonstrating its generalized antioxidant capability beyond its biological functions (Chou & Khan, 1983).
Physical Properties Analysis
L-ascorbic acid is a white, crystalline solid that melts at 192°C. It is highly soluble in water, showing specific rotations and pKa values that underline its acidic nature and its stability in various media. The solution behavior, including its tautomeric forms, has been detailed through C-NMR spectroscopy, offering insights into its versatility in chemical processes (Crawford & Crawford, 1980).
Chemical Properties Analysis
The chemical properties of L-ascorbic acid, particularly its redox behavior, are central to its applications in synthesis and its role as an antioxidant. Its electron-donating capacity enables it to reduce metal ions and act as a cofactor in enzymatic reactions, contributing to its wide utility in organic synthesis and industrial processes. The detailed chemistry, biochemistry, and biosynthesis aspects of L-ascorbic acid provide a foundation for its application in the synthesis of biologically important molecules (Tripathi, Singh, Bisht, & Pandey, 2009).
科学的研究の応用
Redox Interactions and Iron Metabolism : L-ascorbic acid plays a crucial role in redox reactions, particularly in relation to iron metabolism. It shows both antioxidant and pro-oxidant activities, influencing the reduction of Fe3+ to Fe2+ and impacting the yield of toxic hydroxyl radicals. This has significant implications for understanding the pharmacological and toxic effects of ascorbic acid in medical therapies involving iron (Timoshnikov et al., 2020).
Plant Metabolism and Stress Resistance : In plants, L-ascorbic acid is critical for various physiological processes including biosynthesis of cell walls, secondary metabolites, and phytohormones. Its role in enhancing stress resistance and in the regulation of vitamin C biosynthesis highlights its importance in plant biology (Wolucka et al., 2005).
Isotopic Correlations and Synthetic Processes : Studies on isotopic correlations between D-glucose, L-ascorbic acid, and L-tartaric acid reveal insights into the metabolic pathways and synthetic processes of ascorbic acid in different contexts, such as in fruit juices and biotechnological production (Weber et al., 1997).
Environmental Stress Sensitivity : Research on an ascorbic acid-deficient Arabidopsis mutant indicates the vital role of ascorbic acid in plant resistance to environmental stresses such as ozone and UV radiation. This underscores its function as a major antioxidant in plant defense mechanisms (Conklin et al., 1996).
Therapeutic Perspectives : L-ascorbic acid is not only an antioxidant but also exhibits antitumor and antiviral activities. Its derivatives have shown promise in the development of new bioactive chemical entities for various health-related applications (Meščić Macan et al., 2019).
L-Ascorbic Acid in Organic Synthesis : Ascorbic acid is increasingly being used in the synthesis of biologically important molecules, showcasing its versatility in organic chemistry (Tripathi et al., 2009).
将来の方向性
Hyperpolarized 13C MRI is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .
特性
IUPAC Name |
(2R)-2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2?,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-DOAHDZERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([C@@H]1C(=C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-[2-13C]ascorbic acid | |
CAS RN |
50-81-7 | |
| Record name | ascorbic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[[(4S,6R)-4,6-Bis[[(tert-butyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]oCtahydro-a,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B1146056.png)
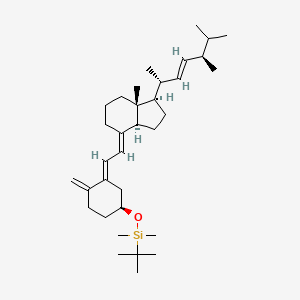
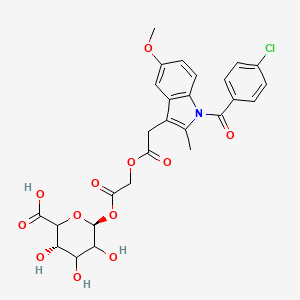
![(1S,2S,8R,11R,15S,17S)-14-acetyl-8-fluoro-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-5-one](/img/structure/B1146062.png)
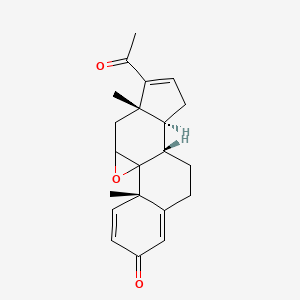
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2beta,4alpha)]- (9CI)](/img/no-structure.png)
